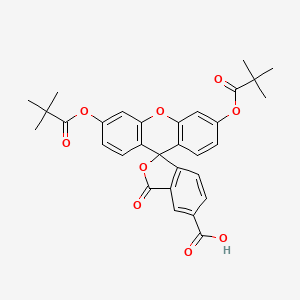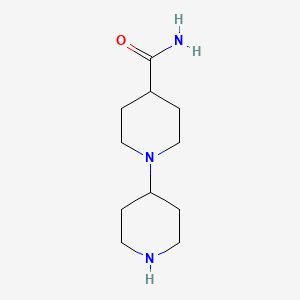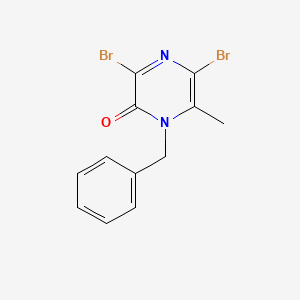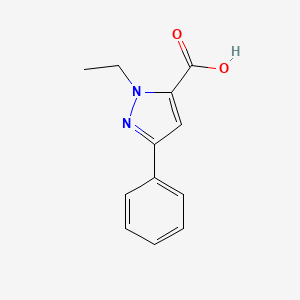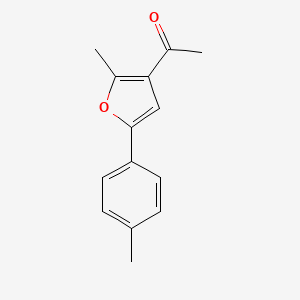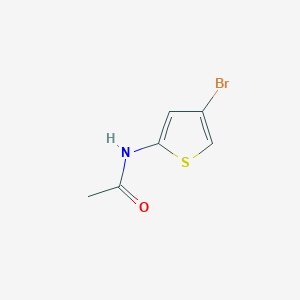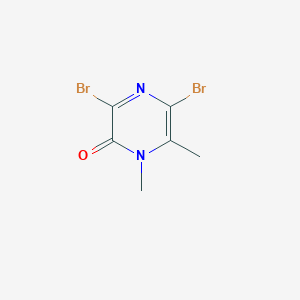
4-(3-Butenyl)-4'-methylbiphenyl
Descripción general
Descripción
4-(3-Butenyl)-4'-methylbiphenyl, also known as 4-tert-butyl-4'-methylbiphenyl (TMBP), is an aromatic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. TMBP has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Organic Electronics and Photovoltaic Applications
Research on compounds with similar structural features or functionalities, such as poly(3-hexylthiophene) and fullerene derivatives, has demonstrated significant potential in the development of organic solar cells. For instance, studies have highlighted the correlation between the structural and optical properties of composite polymer/fullerene films, showing that an increase in the crystallinity of the polymer component leads to enhanced optical absorption and, consequently, improved solar cell efficiency (Erb et al., 2005). This research underscores the importance of molecular design and processing conditions in achieving high-performance photovoltaic devices.
Material Stability and Electrochemical Properties
The synthesis and characterization of novel compounds are crucial for advancing materials science, especially in the context of organic electronics. For example, the synthesis, spectroscopic analysis, and nonlinear optical (NLO) properties of specific organic compounds have been studied, revealing their potential applications in laboratory reagents and possibly in the development of optoelectronic devices (Arockiasamy Ajay Praveenkumar et al., 2021). Such research indicates the potential of structurally similar compounds, like 4-(3-Butenyl)-4'-methylbiphenyl, in the field of optoelectronics, given their likely interesting electronic and optical properties.
Advanced Functional Materials
The development of new materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications is another area where compounds like 4-(3-Butenyl)-4'-methylbiphenyl could find relevance. Studies on bipolar molecules combining hole-transporting and electron-transporting moieties have shown promising results for the fabrication of high-performance OLEDs with solution-processable materials (Z. Ge et al., 2008). These findings suggest that molecules with suitable electronic structures and thermal properties could be integral to next-generation electronic devices.
Propiedades
IUPAC Name |
1-but-3-enyl-4-(4-methylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-3-4-5-15-8-12-17(13-9-15)16-10-6-14(2)7-11-16/h3,6-13H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSOYQOUJQMUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Butenyl)-4'-methylbiphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



